REACTION_CXSMILES
|
[CH2:1]([C:3]1([C:9]2[CH:14]=[CH:13][N:12]=[C:11]([O:15]C)[CH:10]=2)OCCC[O:4]1)[CH3:2].[I-].[Na+].[Cl-].C[SiH](C)C.O>C(#N)C>[O:15]=[C:11]1[CH:10]=[C:9]([C:3](=[O:4])[CH2:1][CH3:2])[CH:14]=[CH:13][NH:12]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1(OCCCO1)C1=CC(=NC=C1)OC
|
Name
|
FR96
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
trimethylsilane chloride
|
Quantity
|
74 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].C[SiH](C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
agitated at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness after elimination of the insolubles
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
washed successively with water and with an aqueous solution saturated in sodium chloride
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying 30 g (88%) of a white solid, m.p. 168° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
O=C1NC=CC(=C1)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |